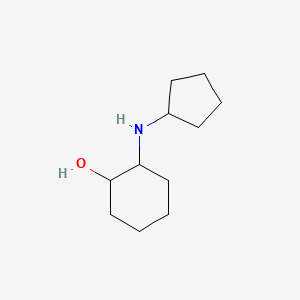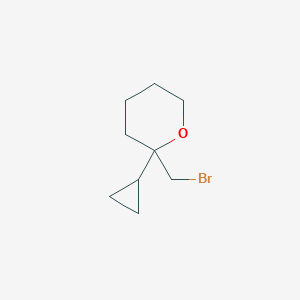
2-(Bromomethyl)-2-cyclopropyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-2-cyclopropyloxane is an organic compound characterized by a bromomethyl group attached to a cyclopropyloxane ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2-cyclopropyloxane typically involves the bromination of cyclopropyloxane derivatives. One common method includes the reaction of cyclopropyloxane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors where the reactants are mixed and reacted under controlled conditions to ensure high yield and purity. Solvents like acetone, dichloromethane, or acetonitrile are commonly used .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Bromomethyl)-2-cyclopropyloxane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield cyclopropyloxane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons or alcohols.
Applications De Recherche Scientifique
2-(Bromomethyl)-2-cyclopropyloxane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-2-cyclopropyloxane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a reactive site, facilitating the formation of new bonds through substitution or addition reactions. The compound’s unique structure allows it to interact with specific molecular targets, influencing pathways involved in chemical synthesis and biological activity .
Comparaison Avec Des Composés Similaires
- 2-(Bromomethyl)acrylate
- 2-Bromomethyl-1,3-dioxolane
- Bromomethylcyclopropane
Comparison: 2-(Bromomethyl)-2-cyclopropyloxane stands out due to its cyclopropyloxane ring, which imparts unique reactivity and stability compared to other bromomethyl compounds. Its structural features make it a versatile intermediate in various synthetic applications, distinguishing it from similar compounds .
Propriétés
Formule moléculaire |
C9H15BrO |
|---|---|
Poids moléculaire |
219.12 g/mol |
Nom IUPAC |
2-(bromomethyl)-2-cyclopropyloxane |
InChI |
InChI=1S/C9H15BrO/c10-7-9(8-3-4-8)5-1-2-6-11-9/h8H,1-7H2 |
Clé InChI |
BWULPOXNCIRTEK-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)(CBr)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


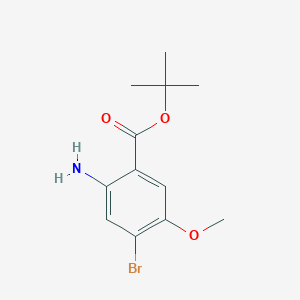
![2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13240100.png)
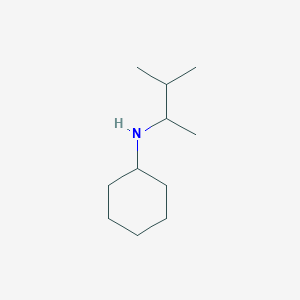
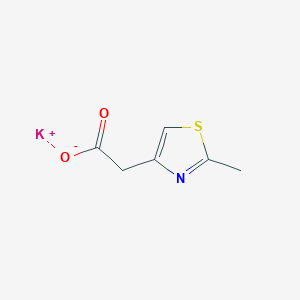
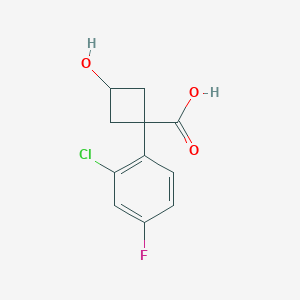
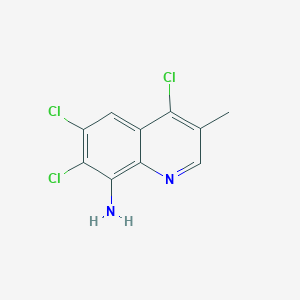
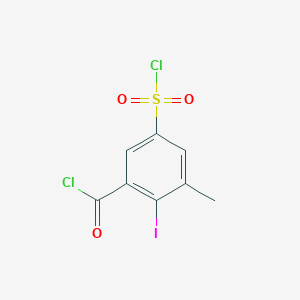
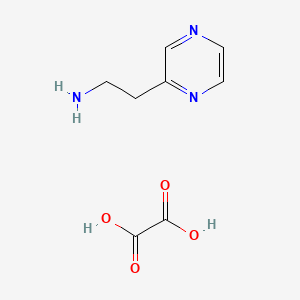
![{8-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13240134.png)

![1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine](/img/structure/B13240153.png)

